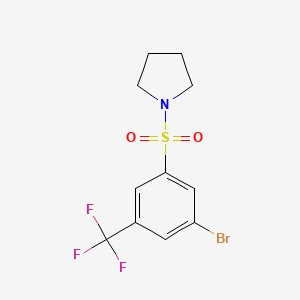

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO2S/c12-9-5-8(11(13,14)15)6-10(7-9)19(17,18)16-3-1-2-4-16/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJNMANCWRRNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650523 | |

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-59-6 | |

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, a compound of interest in medicinal chemistry. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant chemical data. The structural components of this molecule, namely the trifluoromethylphenyl group and the pyrrolidine sulfonamide moiety, are found in various biologically active compounds, suggesting its potential utility in drug discovery programs.

Chemical Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 951884-59-6 | C₁₁H₁₁BrF₃NO₂S | 388.17 |

| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | 351003-46-8 | C₇H₃BrClF₃O₂S | 323.51 |

| 3-Bromo-5-(trifluoromethyl)aniline | 401-79-6 | C₇H₅BrF₃N | 240.02 |

| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 |

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a two-step process. The first step involves the conversion of 3-bromo-5-(trifluoromethyl)aniline to the corresponding sulfonyl chloride via a diazotization reaction followed by a copper-catalyzed reaction with sulfur dioxide. The resulting 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride is then reacted with pyrrolidine in the presence of a base to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

This procedure is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.

Materials:

-

3-Bromo-5-(trifluoromethyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Acetic Acid (AcOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Ice

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization: In a well-ventilated fume hood, dissolve 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature below 5 °C, slowly add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride. Cool this solution to 0-5 °C. Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Control the addition rate to maintain the reaction temperature between 0-5 °C. After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature overnight.

-

Work-up and Extraction: Carefully pour the reaction mixture into ice water to quench the reaction. Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

Step 2: Synthesis of this compound

Materials:

-

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (from Step 1)

-

Pyrrolidine

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in dichloromethane. Add triethylamine (1.2 eq) to the solution and cool it to 0 °C using an ice bath.

-

Amine Addition: Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.

Potential Biological Context: RORγt Inverse Agonism

While the specific biological activity of this compound has not been extensively reported in publicly available literature, its structural motifs are present in compounds investigated as inverse agonists of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17.[1][2] Inverse agonists of RORγt are of significant interest for the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis.[1][2]

The general mechanism of RORγt inverse agonism involves the binding of the small molecule to the ligand-binding domain (LBD) of the receptor. This binding event stabilizes a conformation of the receptor that is unfavorable for the recruitment of coactivator proteins, thereby repressing the transcription of target genes.

Caption: Postulated mechanism of RORγt inverse agonism.

Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of the described chemicals should only be performed by qualified professionals in a well-equipped laboratory setting, adhering to all necessary safety precautions. The biological context provided is based on structurally related compounds and does not represent confirmed activity for the title compound.

References

An In-depth Technical Guide to the Synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

This technical guide provides a comprehensive overview of the synthesis of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a sulfonylpyrrolidine derivative with a substituted phenyl ring containing a bromine atom and a trifluoromethyl group. These functional groups are prevalent in the design of pharmacologically active molecules. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common scaffold in many biologically active compounds. This guide details the synthetic protocol, starting materials, and characterization of the title compound. While this specific molecule is primarily a chemical intermediate, the broader class of pyrrolidine derivatives has shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties[1][2][3].

Synthesis Overview

The synthesis of this compound is achieved through a nucleophilic substitution reaction. The key starting material is 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which is reacted with pyrrolidine. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. A base is typically added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

Table 1: Properties of the Key Starting Material

| Property | Value | Reference |

| Chemical Name | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | [4] |

| CAS Number | 351003-46-8 | [4] |

| Molecular Formula | C₇H₃BrClF₃O₂S | [4] |

| Molecular Weight | 323.51 g/mol | [4] |

| Appearance | Not specified, likely a solid or oil | |

| Boiling Point | 217-218 °C | [4] |

| Density | 1.835 g/mL at 25 °C | [4] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound. This procedure is based on established methods for the synthesis of analogous aryl sulfonamides.

Materials:

-

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

-

Pyrrolidine

-

Triethylamine (or another suitable base like pyridine)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0-5 °C using an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Reaction: Slowly add the pyrrolidine solution dropwise to the cooled solution of the sulfonyl chloride.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Table 2: Summary of Reaction Parameters and Expected Outcome

| Parameter | Details |

| Reactants | 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, Pyrrolidine |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Temperature | 0-5 °C initially, then room temperature |

| Reaction Time | 4-6 hours |

| Purification Method | Flash column chromatography |

| Expected Product | This compound |

| Expected Yield | Moderate to high (typically 70-90% for similar reactions) |

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the presence of the expected proton and carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the S=O stretches of the sulfonyl group.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis and analysis of the target compound.

Safety Precautions

-

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is corrosive and can cause severe skin burns and eye damage[4].

-

Pyrrolidine is a flammable liquid and is harmful if swallowed or inhaled.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound. The described method is a robust and reliable procedure for obtaining this valuable chemical intermediate. The characterization techniques outlined are essential for confirming the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 97 351003-46-8 [sigmaaldrich.com]

Spectroscopic and Synthetic Profile of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of the novel compound 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering detailed experimental protocols, tabulated spectroscopic data, and workflow visualizations to support further investigation and application of this molecule.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₁₁H₁₁BrF₃NO₂S Molecular Weight: 374.18 g/mol CAS Number: Not available

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process, adapted from established methods for the synthesis of aryl sulfonamides. The procedure involves the preparation of the key intermediate, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, followed by its reaction with pyrrolidine.

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

This step can be adapted from the synthesis of similar aryl sulfonyl chlorides. A plausible route involves the diazotization of 3-bromo-5-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.

Materials:

-

3-Bromo-5-(trifluoromethyl)aniline

-

Sodium nitrite

-

Hydrochloric acid

-

Sulfur dioxide

-

Copper(I) chloride

-

Dichloromethane

-

Ice

Procedure:

-

Dissolve 3-bromo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in dichloromethane and add a catalytic amount of copper(I) chloride. Cool this mixture to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the sulfur dioxide solution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by carefully pouring it over ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride.

Step 2: Synthesis of this compound

Materials:

-

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (from Step 1)

-

Pyrrolidine

-

Triethylamine (or another suitable base)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane and cool the solution to 0 °C.

-

Add triethylamine to the solution.

-

Slowly add pyrrolidine dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Spectroscopic Characterization

Due to the novelty of this compound, experimental spectroscopic data is not widely available. The following data is predicted based on computational models and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.05 | s | 1H | Ar-H |

| ~7.95 | s | 1H | Ar-H |

| ~7.80 | s | 1H | Ar-H |

| ~3.40 | t | 4H | -N-CH₂- |

| ~1.90 | m | 4H | -CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~142 | Ar-C (C-SO₂) |

| ~135 | Ar-C (C-Br) |

| ~132 (q) | Ar-C (C-CF₃) |

| ~130 | Ar-CH |

| ~128 | Ar-CH |

| ~125 | Ar-CH |

| ~123 (q) | CF₃ |

| ~48 | -N-CH₂- |

| ~25 | -CH₂-CH₂- |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns. The presence of bromine would result in isotopic peaks [M]⁺ and [M+2]⁺ with approximately equal intensity.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 373/375 | [M]⁺ Molecular ion |

| 304/306 | [M - CF₃]⁺ |

| 234/236 | [M - SO₂-pyrrolidine]⁺ |

| 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) |

The fragmentation of trifluoromethyl-substituted heterocycles often involves the loss of the CF₃ radical.[1]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1350-1300 | Strong | Asymmetric SO₂ stretch |

| ~1170-1130 | Strong | Symmetric SO₂ stretch |

| ~1300-1100 | Strong | C-F stretch |

| ~1100-1000 | Medium | C-N stretch |

| ~700-600 | Strong | C-Br stretch |

The presence of strong absorption bands corresponding to the sulfonyl (SO₂) and trifluoromethyl (CF₃) groups are key diagnostic peaks in the IR spectrum.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows described in this guide.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Caption: Logical progression from synthesis to potential drug development.

References

An In-depth Technical Guide to ¹H and ¹³C NMR Data for Sulfonylpyrrolidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for a range of sulfonylpyrrolidine derivatives. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and development of novel therapeutics based on this important chemical scaffold.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of sulfonylpyrrolidine derivatives. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). The data has been compiled from various literature sources.

Table 1: ¹H NMR Data for Selected Sulfonylpyrrolidine Derivatives

| Compound | Solvent | δ (ppm), Multiplicity (J in Hz) | Assignment |

| N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide | CDCl₃ | 7.74 (d, J=8.0 Hz, 2H), 7.33-7.31 (d, J=8.0 Hz, 1H), 7.28 (d, J=8.0 Hz, 1H), 4.26-4.24 (dd, J=3.6, 11.88 Hz, 1H), 3.48-3.40 (m, 1H), 2.43 (s, 3H), 2.09-2.03 (m, 4H), 1.65 (s, 3H), 1.25-1.17 (m, 6H) | Ar-H, Ar-H, Ar-H, N-CH, N-CH, Ar-CH₃, pyrrolidine-CH₂, C-CH₃, N-CH₂-CH₃ |

| N-(propyl)-2,5-dioxopyrrolidine-1-sulfonamide | Not Specified | 8.35 (s, 1H), 3.01 (t, J=7.0 Hz, 2H), 2.85 (s, 4H), 1.55 (sext, J=7.0 Hz, 2H), 0.90 (t, J=7.0 Hz, 3H) | NH, N-CH₂, pyrrolidine-CH₂, CH₂-CH₃, CH₂-CH₃ |

| Ethyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate | CDCl₃ | 7.85-7.95 (m, 2H), 7.50-7.65 (m, 3H), 4.45 (dd, J=8.5, 3.5 Hz, 1H), 4.10 (q, J=7.1 Hz, 2H), 3.50-3.60 (m, 1H), 3.35-3.45 (m, 1H), 1.90-2.15 (m, 3H), 1.75-1.90 (m, 1H), 1.18 (t, J=7.1 Hz, 3H) | Ar-H, Ar-H, N-CH, O-CH₂, N-CH₂, N-CH₂, pyrrolidine-CH₂, pyrrolidine-CH₂, O-CH₂-CH₃ |

| 1-(Phenylsulfonyl)-2-pyrrolidinone | CDCl₃ | 7.95-8.05 (m, 2H), 7.50-7.70 (m, 3H), 3.85 (t, J=7.0 Hz, 2H), 2.60 (t, J=8.0 Hz, 2H), 2.10-2.25 (m, 2H) | Ar-H, Ar-H, N-CH₂, CO-CH₂, CH₂ |

Table 2: ¹³C NMR Data for Selected Sulfonylpyrrolidine Derivatives

| Compound | Solvent | δ (ppm) | Assignment |

| N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide | CDCl₃ | 171.5, 144.0, 136.9, 129.6, 127.5, 68.9, 48.1, 42.1, 41.2, 36.9, 23.9, 21.5, 14.2, 12.9 | C=O, Ar-C, Ar-C, Ar-CH, Ar-CH, C-CH₃, N-CH₂, N-CH₂, N-CH₂, pyrrolidine-CH₂, pyrrolidine-CH₂, Ar-CH₃, N-CH₂-CH₃, N-CH₂-CH₃ |

| N-(propyl)-2,5-dioxopyrrolidine-1-sulfonamide | Not Specified | 171.0, 45.0, 35.5, 22.5, 11.0 | C=O, N-CH₂, pyrrolidine-CH₂, CH₂-CH₃, CH₂-CH₃ |

| Ethyl 1-(phenylsulfonyl)pyrrolidine-2-carboxylate | CDCl₃ | 171.8, 139.0, 133.2, 129.1, 127.5, 61.2, 60.9, 49.8, 30.5, 24.3, 14.1 | C=O, Ar-C, Ar-CH, Ar-CH, Ar-CH, O-CH₂, N-CH, N-CH₂, pyrrolidine-CH₂, pyrrolidine-CH₂, O-CH₂-CH₃ |

| 1-(Phenylsulfonyl)-2-pyrrolidinone | CDCl₃ | 174.5, 138.5, 133.5, 129.3, 127.8, 48.5, 31.5, 18.0 | C=O, Ar-C, Ar-CH, Ar-CH, Ar-CH, N-CH₂, CO-CH₂, CH₂ |

Experimental Protocols

The following section details the general methodologies for acquiring ¹H and ¹³C NMR spectra of sulfonylpyrrolidine derivatives.

Sample Preparation

-

Sample Quantity : For ¹H NMR, dissolve 5-15 mg of the sulfonylpyrrolidine derivative in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection : The choice of deuterated solvent is critical and depends on the solubility of the analyte. Common solvents include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆, and Methanol-d₄ (CD₃OD). The solvent should dissolve the sample completely and have minimal overlapping signals with the analyte protons.

-

NMR Tube : Use a clean, dry, and unscratched 5 mm NMR tube. Any particulate matter should be removed by filtration through a small cotton or glass wool plug in a Pasteur pipette before transferring the solution to the NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount is often already present in commercially available deuterated solvents.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

¹H NMR Spectroscopy:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Pulse Angle: 30°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2 seconds (can be longer for quaternary carbons)

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Spectral Width: 0 to 220 ppm

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the analysis of sulfonylpyrrolidine derivatives.

Caption: General workflow for the synthesis and NMR analysis of sulfonylpyrrolidine derivatives.

Caption: Workflow for real-time reaction monitoring by NMR spectroscopy.

Mass Spectrometry Analysis of Brominated Trifluoromethylphenyl Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of brominated trifluoromethylphenyl compounds. These compounds are of significant interest in pharmaceutical and agrochemical research, and their accurate identification and quantification are crucial for product development and safety assessment. This document details experimental protocols, data presentation, and the fundamental principles of their fragmentation in mass spectrometry.

Introduction

Brominated trifluoromethylphenyl compounds are a class of molecules characterized by the presence of a bromine atom and a trifluoromethyl group on a phenyl ring. The unique electronic properties conferred by these substituents make them valuable synthons in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of these compounds. This guide will explore the common mass spectrometric techniques and fragmentation patterns observed for this class of molecules.

The inherent properties of bromine, with its two primary isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provide a characteristic isotopic pattern in the mass spectrum, aiding in the identification of bromine-containing fragments.[1] Similarly, the trifluoromethyl group can influence fragmentation pathways, often leading to characteristic neutral losses.

Experimental Protocols

The choice of analytical technique depends on the volatility and thermal stability of the analyte. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for volatile and thermally stable brominated trifluoromethylphenyl compounds.

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable volatile solvent, such as dichloromethane or methanol, to a concentration of approximately 0.1 mg/mL.[2]

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector.

-

GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.

-

Mass Spectrometer: An electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Table 1: GC-MS Parameters

| Parameter | Value |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Energy | 70 eV |

| Mass Range | 50-500 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is the method of choice for non-volatile, thermally labile, or polar brominated trifluoromethylphenyl compounds.

Sample Preparation:

-

Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL.[2]

-

Filter the sample through a 0.22 µm syringe filter before injection.[3]

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

LC Column: A reverse-phase C18 column is commonly used.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled with a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Table 2: LC-MS/MS Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | Positive or Negative ESI |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 350 °C |

Data Presentation: Fragmentation Analysis

The fragmentation of brominated trifluoromethylphenyl compounds in electron ionization mass spectrometry is influenced by the positions of the bromine and trifluoromethyl groups on the aromatic ring. Below are representative fragmentation data for several isomers.

Table 3: Electron Ionization (EI) Mass Spectral Data for Bromobenzotrifluoride Isomers

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Assignments |

| 1-Bromo-2-(trifluoromethyl)benzene | 224/226 | 205/207 [M-F]⁺, 176 [M-Br]⁺, 155 [M-CF₃]⁺, 127 [M-Br-F]⁺ |

| 1-Bromo-3-(trifluoromethyl)benzene | 224/226 | 205/207 [M-F]⁺, 176 [M-Br]⁺, 155 [M-CF₃]⁺, 127 [M-Br-F]⁺ |

| 1-Bromo-4-(trifluoromethyl)benzene | 224/226 | 205/207 [M-F]⁺, 176 [M-Br]⁺, 155 [M-CF₃]⁺, 127 [M-Br-F]⁺ |

Data sourced from NIST WebBook for C₇H₄BrF₃.

Table 4: Electron Ionization (EI) Mass Spectral Data for 4-Bromo-3-(trifluoromethyl)aniline

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) and Proposed Assignments |

| 4-Bromo-3-(trifluoromethyl)aniline | 240/242 | 221/223 [M-F]⁺, 161 [M-Br]⁺, 142 [M-Br-F]⁺, 115 [C₆H₄F]⁺ |

Fragmentation patterns can be influenced by the specific isomer.[4] Common losses include Br, CF₃, and for anilines, HCN.[4]

Visualization of Workflows and Fragmentation

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a generalized fragmentation pathway.

Conclusion

The mass spectrometric analysis of brominated trifluoromethylphenyl compounds is a robust and informative approach for their characterization. The selection of the appropriate ionization technique and chromatographic method is paramount for achieving reliable and reproducible results. The characteristic isotopic signature of bromine and the common fragmentation pathways involving the loss of bromine, fluorine, or the trifluoromethyl group provide a strong basis for structural elucidation. The protocols and data presented in this guide serve as a foundational resource for researchers in the field.

References

Physical and chemical properties of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of the compound 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine. This molecule incorporates several key pharmacophores, including a substituted phenyl ring with bromine and a trifluoromethyl group, a sulfonamide linkage, and a pyrrolidine ring, suggesting its potential significance in medicinal chemistry and drug discovery.

Chemical Identity and Physical Properties

| Property | Value | Source |

| CAS Number | 951884-59-6 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrF₃NO₂S | [1] |

| Molecular Weight | 358.18 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Solubility | Insoluble in water (predicted), Soluble in organic solvents like DMSO and DMF (predicted) | - |

| Stability | Stable under normal laboratory conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | [1] |

Chemical Synthesis

A detailed, validated experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a general and adaptable two-step synthetic strategy can be proposed based on established methods for the synthesis of N-aryl-sulfonylpyrrolidines. The synthesis would logically proceed through the formation of the sulfonyl chloride intermediate followed by its reaction with pyrrolidine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (Intermediate)

This procedure is adapted from standard methods for the synthesis of aryl sulfonyl chlorides from anilines.[3]

-

Diazotization: 3-Bromo-5-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise, maintaining the low temperature, to form the corresponding diazonium salt.

-

Sulfonylation: The freshly prepared diazonium salt solution is then added portion-wise to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred, typically overnight, allowing for the formation of the sulfonyl chloride.

-

Work-up and Purification: The reaction is quenched by pouring it onto ice, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride can be purified by crystallization or used directly in the next step.

Step 2: Synthesis of this compound (Final Product)

-

Reaction: The 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. Pyrrolidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) are added sequentially.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate and concentration, the crude product can be purified by column chromatography on silica gel.

Spectroscopic Properties (Predicted)

While experimental spectra for this specific compound are not available, the expected spectroscopic features can be predicted based on its structural components.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the substituted phenyl ring and the aliphatic protons of the pyrrolidine ring. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.5-8.5 ppm). The protons on the pyrrolidine ring adjacent to the nitrogen and the sulfonyl group will be deshielded and are expected to resonate around δ 3.0-3.5 ppm, while the other pyrrolidine protons will likely appear further upfield around δ 1.8-2.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the aromatic carbons, with those attached to bromine, the trifluoromethyl group, and the sulfonyl group showing characteristic chemical shifts. The carbon atoms of the pyrrolidine ring are expected in the aliphatic region of the spectrum.

IR Spectroscopy

The infrared spectrum is predicted to exhibit characteristic absorption bands for the sulfonyl group (SO₂) at approximately 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1140 cm⁻¹ (symmetric stretching). Aromatic C-H stretching vibrations are expected around 3100-3000 cm⁻¹, and aliphatic C-H stretching from the pyrrolidine ring will be observed around 2980-2850 cm⁻¹.

Mass Spectrometry

The mass spectrum of the compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 357 and 359, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. Fragmentation patterns would likely involve the loss of the pyrrolidine ring, the sulfonyl group, and the trifluoromethyl group.

Potential Biological Activity and Applications

The structural motifs present in this compound are frequently found in biologically active molecules, suggesting its potential for applications in drug discovery.

-

Trifluoromethylphenyl Group: The trifluoromethyl group is a well-known bioisostere for a methyl group and can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. Compounds containing this moiety have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

-

Sulfonamide Group: The sulfonamide functional group is a cornerstone in medicinal chemistry, famously present in sulfa drugs (antibacterials). This group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

-

Pyrrolidine Ring: The pyrrolidine ring is a common scaffold in many natural products and synthetic drugs. It provides a three-dimensional structure that can orient substituents in specific spatial arrangements to optimize binding to target proteins.

Given these features, this compound could be investigated for a variety of therapeutic areas. The combination of the trifluoromethylphenyl and sulfonylpyrrolidine moieties suggests that this compound may exhibit activity as an inhibitor of enzymes such as kinases or proteases, or as a modulator of ion channels or receptors.

Postulated Signaling Pathway Involvement

Based on the activities of structurally related compounds, a hypothetical workflow for screening the biological activity of this compound could involve assessing its impact on key cellular signaling pathways implicated in cancer and inflammation.

Caption: A potential workflow for investigating the biological activity.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[1] Standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[1] The toxicological properties of this compound have not been fully investigated.[1] It is important to avoid inhalation, ingestion, and contact with skin and eyes.[1] In case of fire, it may emit toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide, and hydrogen fluoride.[1]

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical methodologies. While specific experimental data is currently limited, its structural features strongly suggest the possibility of interesting biological activities. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the chemical and pharmacological properties of this and related molecules. Further experimental work is required to fully elucidate its physical, chemical, and biological profile.

References

An In-Depth Technical Guide to 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine (CAS 951884-59-6)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for CAS number 951884-59-6. This guide provides a comprehensive overview based on the known properties of its constituent chemical moieties and data from structurally related compounds. The information presented herein should be considered illustrative and requires experimental validation for this specific molecule.

Core Compound Identification and Properties

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a synthetic organic compound containing a brominated and trifluoromethylated phenyl group attached to a pyrrolidine ring via a sulfonamide linkage. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, and the bromine atom significantly influences the compound's physicochemical and biological properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 951884-59-6 | Internal Database |

| Chemical Name | This compound | Internal Database |

| Molecular Formula | C₁₁H₁₁BrF₃NO₂S | [1] |

| Molecular Weight | 358.17 g/mol | [1] |

| Purity | Typically available at ≥95% | [1] |

| Appearance | Not specified (likely a solid) | Inferred |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Solubility | Not specified (likely soluble in organic solvents) | Inferred |

Synthesis and Purification

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Illustrative Synthesis of a Structurally Related Compound

The following protocol for the synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine can be adapted.[2]

Step 1: Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 2,5-dibromoaniline (1.0 eq) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.[2]

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add a catalytic amount of cuprous chloride.

-

Cool the solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir overnight at the same temperature.[2]

-

-

Work-up and Extraction:

-

Quench the reaction mixture by carefully adding it to ice water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,5-dibromobenzenesulfonyl chloride.[2]

-

Step 2: Synthesis of 1-(2,5-Dibromophenyl)sulfonylpyrrolidine

-

Amine Addition:

-

Dissolve 2,5-dibromobenzenesulfonyl chloride (1.0 eq) in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add a suitable base, such as triethylamine (1.2 eq).

-

Slowly add pyrrolidine (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[2]

-

-

Work-up and Purification:

-

Quench the reaction by adding 1M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural motifs, namely the sulfonamide and pyrrolidine moieties, are present in a wide range of biologically active molecules. The trifluoromethylphenyl group is also a common feature in many pharmaceuticals, known to enhance metabolic stability and receptor binding affinity.

Potential Areas of Biological Investigation:

-

Antimicrobial Activity: Sulfonamides are a well-established class of antimicrobial agents.[3]

-

Anticancer Activity: Many sulfonamide derivatives have demonstrated potent anticancer properties through various mechanisms, including inhibition of carbonic anhydrase and tubulin polymerization.[4]

-

Enzyme Inhibition: The sulfonamide group can act as a zinc-binding group, making it a key pharmacophore for inhibiting metalloenzymes.

-

Ion Channel Modulation: Pyrrolidine-containing compounds have been shown to modulate the activity of various ion channels.

-

Central Nervous System (CNS) Activity: The pyrrolidine scaffold is a common feature in many CNS-active drugs.

Illustrative Signaling Pathway: Potential Inhibition of a Kinase Pathway

Given the prevalence of sulfonamides as kinase inhibitors, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action.

Caption: Hypothetical inhibition of a generic kinase signaling pathway by CAS 951884-59-6.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety data sheets of structurally related compounds, the following precautions should be taken:

Table 2: General Safety and Handling Recommendations

| Hazard | Precaution |

| Toxicity | The toxicological properties have not been fully investigated. Handle with care and avoid direct contact.[5] |

| Irritation | May cause skin and eye irritation.[6] |

| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[5][7] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Conclusion and Future Directions

This compound is a compound with potential for further investigation in drug discovery and development due to its promising structural features. The lack of published data highlights an opportunity for novel research into its synthesis, characterization, and biological evaluation. Future studies should focus on:

-

Developing and optimizing a robust synthetic protocol.

-

Thoroughly characterizing its physicochemical properties.

-

Screening for a wide range of biological activities, including but not limited to antimicrobial, anticancer, and enzyme inhibitory assays.

-

Elucidating its mechanism of action and identifying specific molecular targets.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds. All information should be supplemented with rigorous experimental validation.

References

- 1. 1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpyrrolidine951884-59-6,Purity95%_Fluorochem Ltd. [molbase.com]

- 2. benchchem.com [benchchem.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. indofinechemical.com [indofinechemical.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Trifluoromethylphenyl Sulfonamide Core: A Technical Guide to Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents. When coupled with a trifluoromethylphenyl moiety, the resulting compounds exhibit a unique combination of physicochemical properties that translate into a broad spectrum of biological activities. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the sulfonamide nitrogen, its binding interactions with biological targets, and the overall lipophilicity and metabolic stability of the molecule. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylphenyl sulfonamides, focusing on their antibacterial, anticancer, and enzyme inhibitory properties. Detailed experimental protocols for key assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this versatile chemical scaffold.

Antibacterial Activity

Trifluoromethylphenyl sulfonamides have demonstrated notable potential as antibacterial agents, often exhibiting efficacy against both Gram-positive and Gram-negative bacteria. Some derivatives have shown activity comparable to or exceeding that of classical sulfonamides.[1]

Mechanism of Action: Inhibition of Folate Biosynthesis

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[2] Bacteria synthesize folate de novo, and this pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA replication and protein synthesis.[2][3] As structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS, trifluoromethylphenyl sulfonamides bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[2][3] This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

Quantitative Antibacterial Activity Data

The antibacterial efficacy of trifluoromethylphenyl sulfonamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| N1-trifluoromethylphenyl-sulfanilamides | Staphylococcus aureus | 3.12 - 6.25 | [4] |

| Bacillus subtilis | 1.56 | [4] | |

| Enterococcus faecalis | 3.12 | [4] | |

| Enterococcus faecium | 1.56 | [4] | |

| N-trifluoromethylthiolated Sulfonimidamides | Mycobacterium tuberculosis | 4 - 8 | [5] |

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of trifluoromethylphenyl sulfonamides against bacterial strains using the broth microdilution method.

Materials:

-

Test trifluoromethylphenyl sulfonamide compounds

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile saline solution (0.85% w/v)

Procedure:

-

Preparation of Compound Stock Solution: Dissolve the trifluoromethylphenyl sulfonamide in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of desired concentrations. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 bacterial colonies and inoculate them into MHB. Incubate at 37°C until the culture reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Several trifluoromethylphenyl sulfonamide derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Mechanism of Action: Targeting Signaling Pathways

The anticancer activity of trifluoromethylphenyl sulfonamides can be attributed to various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Quantitative Anticancer Activity Data

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(3,5-bis(trifluoromethyl)phenyl) derivatives | HepG2 (Liver) | 1 - 10.8 | [6] |

| Hep3B (Liver) | 1 - 10.8 | [6] | |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | C32 (Melanoma) | 24.4 | [7] |

| A375 (Melanoma) | 25.4 | [7] | |

| HaCaT (Keratinocytes) | 33.5 | [7] | |

| Sulfanilamide-imines | MCF-7 (Breast) | 90 - 166 | [8] |

| Lung Cancer Cells | 96 - 140 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

References

- 1. Trifluoromethylcontaining sulfanilamides. I. Synthesis and in vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, molecular modeling, and biological evaluation of sulfanilamide-imines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethyl Group in Sulfonamide Scaffolds: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into sulfonamide-based molecules has emerged as a powerful strategy in medicinal chemistry, profoundly influencing their physicochemical properties and biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethyl-substituted sulfonamides, detailing their synthesis, biological evaluation, and underlying mechanisms of action.

Core Concepts: The Impact of Trifluoromethylation

The trifluoromethyl group, a bioisostere of the methyl group, imparts unique properties to a parent molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a compound's potency, selectivity, cell permeability, and pharmacokinetic profile. In the context of sulfonamides, these attributes have been exploited to develop novel therapeutic agents with a wide range of applications, including antibacterial, anticancer, and enzyme inhibitory activities.

Data Presentation: Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for various series of trifluoromethyl-substituted sulfonamides, providing a clear comparison of their activities.

Table 1: Antibacterial Activity of Trifluoromethyl-Substituted Sulfonamides

| Compound ID | Structure | Target Organism | MIC (µg/mL) | Reference |

| 1a | N-(4-(trifluoromethyl)phenyl)benzenesulfonamide | Staphylococcus aureus | 128 | [1] |

| 1b | N-(3-(trifluoromethyl)phenyl)benzenesulfonamide | Staphylococcus aureus | 256 | [1] |

| 2a | 4-amino-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide | Escherichia coli | 64 | [1] |

| 2b | 4-amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide | Escherichia coli | 128 | [1] |

Table 2: Anticancer Activity of Trifluoromethyl-Substituted Sulfonamides

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| 3a | Celecoxib | HT-29 (Colon) | 0.1 | [2] |

| 3b | N-(4-Sulfamoylphenyl)-4-(trifluoromethyl)benzamide | A549 (Lung) | 5.2 | [2] |

| 4a | Indisulam | HCT116 (Colon) | 0.05 | [3] |

| 4b | N-(3-chloro-7-indolyl)-4-(trifluoromethyl)benzenesulfonamide | MCF-7 (Breast) | 2.1 | [3] |

Table 3: Carbonic Anhydrase Inhibitory Activity of Trifluoromethyl-Substituted Sulfonamides

| Compound ID | Structure | Isozyme | Ki (nM) | Reference |

| 5a | 4-(3-(Trifluoromethyl)phenyl)-1,3-thiazole-2-sulfonamide | hCA II | 15 | [4][5] |

| 5b | 4-(4-(Trifluoromethyl)phenyl)-1,3-thiazole-2-sulfonamide | hCA II | 8.9 | [4][5] |

| 6a | 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-sulfonamide | hCA IX | 25 | [4][5] |

| 6b | N-(4-(Trifluoromethyl)phenyl)thiophene-2-sulfonamide | hCA IX | 12 | [4][5] |

Table 4: Cholesteryl Ester Transfer Protein (CETP) Inhibitory Activity

| Compound ID | Structure | % Inhibition @ 10 µM | IC50 (µM) | Reference |

| 7a | N-(3,5-bis(trifluoromethyl)phenyl)biphenyl-4-sulfonamide | 98 | 0.5 | [6][7][8] |

| 7b | N-(4-(Trifluoromethyl)phenyl)biphenyl-4-sulfonamide | 85 | 1.2 | [6][7][8] |

| 8a | Torcetrapib | 100 | 0.06 | [6][7][8] |

| 8b | Anacetrapib | 100 | 0.01 | [6][7][8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

General Synthesis Protocol for N-(4-(Trifluoromethyl)phenyl)benzenesulfonamide

This protocol provides a representative synthesis of a trifluoromethyl-substituted sulfonamide.

Materials:

-

4-(Trifluoromethyl)aniline

-

Benzenesulfonyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM) in an ice bath, add pyridine (1.2 eq).

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirring solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(4-(trifluoromethyl)phenyl)benzenesulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10][11][12]

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[1][13][14][15][16]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compound stock solution (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard.

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the 96-well plate.

-

Inoculate each well with the diluted bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

CETP Inhibitory Activity: Fluorometric Assay

This assay measures the ability of a compound to inhibit the activity of Cholesteryl Ester Transfer Protein (CETP).[6][7][8][19][20]

Materials:

-

CETP inhibitor screening kit (containing donor and acceptor molecules, CETP enzyme, and assay buffer)

-

Test compound stock solution (in DMSO)

-

Black 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a black 96-well plate, add the assay buffer, CETP enzyme, and the test compound or control.

-

Initiate the reaction by adding the donor and acceptor molecules to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/511 nm) in a kinetic mode for 1-3 hours.

-

Calculate the rate of the reaction and determine the percent inhibition for each compound concentration to calculate the IC50 value.

Signaling Pathways and Logical Relationships

The biological activities of trifluoromethyl-substituted sulfonamides are mediated through various mechanisms, which can be visualized as signaling pathways or logical workflows.

Antibacterial Mechanism: Folate Synthesis Inhibition

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This inhibition depletes the bacterial cell of essential folate cofactors required for DNA, RNA, and protein synthesis, leading to bacteriostasis.

Caption: Inhibition of the bacterial folate synthesis pathway by trifluoromethyl-substituted sulfonamides.

Anticancer Mechanism: Carbonic Anhydrase Inhibition

Many trifluoromethyl-substituted sulfonamides exhibit potent inhibitory activity against carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can lead to increased intracellular acidosis and subsequent apoptosis of cancer cells.[3][21][22][23][24]

Caption: Anticancer mechanism via inhibition of carbonic anhydrase IX.

Experimental Workflow: High-Throughput Screening for CETP Inhibitors

The following diagram illustrates a typical workflow for identifying novel CETP inhibitors from a compound library.

Caption: High-throughput screening workflow for CETP inhibitors.

Logical Relationship: SAR of Antibacterial Sulfonamides

The antibacterial activity of trifluoromethyl-substituted sulfonamides is influenced by the position of the CF3 group and the nature of other substituents on the aromatic rings.

Caption: Key structural factors influencing antibacterial activity.

Conclusion

The incorporation of a trifluoromethyl group is a highly effective strategy for the development of potent and selective sulfonamide-based therapeutic agents. The structure-activity relationships outlined in this guide demonstrate that careful consideration of the position of the trifluoromethyl group and the nature of other substituents is crucial for optimizing biological activity. The detailed experimental protocols provided herein will serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel trifluoromethyl-substituted sulfonamides with improved therapeutic potential. Further exploration of their mechanisms of action and in vivo efficacy will continue to drive the development of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 6. CETP Inhibitor Screening Kit (Fluorometric) (ab283403) is not available | Abcam [abcam.com]

- 7. resources.novusbio.com [resources.novusbio.com]

- 8. roarbiomedical.com [roarbiomedical.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. apec.org [apec.org]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. m.youtube.com [m.youtube.com]

- 16. journals.asm.org [journals.asm.org]

- 17. benchchem.com [benchchem.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. CETP Activity Assay Kit II (Fluorometric) (ab196995) is not available | Abcam [abcam.com]

- 21. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. portal.fis.tum.de [portal.fis.tum.de]

- 24. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

Disclaimer: The following application notes and protocols are provided as a template for the investigation of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine. As of the date of this document, there is limited publicly available information on the specific biological activity of this compound. The experimental designs outlined below are based on the potential activities of structurally related molecules and should be adapted and validated by the end-user.

Introduction

This compound is a synthetic organic compound featuring a pyrrolidine ring, a sulfonyl group, and a substituted phenyl ring containing both a bromine atom and a trifluoromethyl group. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the sulfonylpyrrolidine moiety is a common scaffold in medicinal chemistry.[1] Derivatives of phenylsulfonylpyrrolidine have been explored for a variety of biological activities, including as potential enzyme inhibitors. These notes provide a hypothetical framework for investigating this compound as a putative inhibitor of a protein kinase, herein referred to as "Kinase-X."

Hypothetical Data Presentation

The following tables represent a potential format for summarizing quantitative data obtained from in vitro and cellular assays for this compound.

Table 1: In Vitro Kinase Inhibition Profile

| Kinase Target | IC50 (nM) | Method | Reference Compound (IC50, nM) |

| Kinase-X | 85 ± 7 | TR-FRET | Staurosporine (15 ± 2) |

| Kinase-Y | > 10,000 | TR-FRET | Staurosporine (25 ± 3) |

| Kinase-Z | 1,200 ± 150 | TR-FRET | Staurosporine (18 ± 2) |

Table 2: Cellular Activity Profile in Cancer Cell Line (e.g., MCF-7)

| Assay | EC50 (µM) | Maximum Inhibition (%) | Reference Compound (EC50, µM) |

| Cell Viability (72h) | 1.2 ± 0.3 | 95 | Doxorubicin (0.5 ± 0.1) |

| Target Phosphorylation | 0.5 ± 0.1 | 88 | Specific Inhibitor (0.2 ± 0.05) |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a hypothetical protein kinase (Kinase-X).

Materials:

-

Recombinant human Kinase-X (e.g., from a commercial vendor)

-

Biotinylated substrate peptide for Kinase-X

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phospho-substrate antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT

-

This compound (test compound)

-

Staurosporine (positive control)

-

DMSO (Dimethyl sulfoxide)

-

384-well, low-volume, white plates

-

TR-FRET-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound and staurosporine in DMSO. Create a serial dilution series in DMSO (e.g., 11-point, 1:3 dilution).

-

Assay Plate Preparation: Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Kinase Reaction:

-

Prepare a "Kinase/Substrate Mix" in Assay Buffer containing Kinase-X and the biotinylated substrate peptide at 2X the final desired concentration.

-

Add 4 µL of the Kinase/Substrate Mix to each well.

-

Prepare an "ATP Mix" in Assay Buffer at 2X the final desired concentration.

-

Add 4 µL of the ATP Mix to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare a "Detection Mix" in Assay Buffer containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.

-

Add 10 µL of the Detection Mix to each well to stop the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the in vitro TR-FRET kinase inhibition assay.

Cellular Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

This compound (test compound)

-

Doxorubicin (positive control)

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well, flat-bottom, clear plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of the test compound and doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control wells (medium with DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

-